molecular formula C19H18N4O3 B11050261 N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11050261
M. Wt: 350.4 g/mol
InChI Key: NZHYMKCMHOBPOH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to enzymes and proteins, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition . This mechanism is similar to other benzimidazole derivatives, which are known to inhibit enzymes like topoisomerases and kinases .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitutions, which can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-2-26-13-9-7-12(8-10-13)20-18(25)16-11-17(24)22-19-21-14-5-3-4-6-15(14)23(16)19/h3-10,16H,2,11H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

NZHYMKCMHOBPOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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